molecular formula C13H19N B1488787 3-Methyl-3-(2-phenylethyl)pyrrolidine CAS No. 1248713-00-9

3-Methyl-3-(2-phenylethyl)pyrrolidine

Cat. No.: B1488787
CAS No.: 1248713-00-9
M. Wt: 189.3 g/mol
InChI Key: ZEJRBAYSVMYZLY-UHFFFAOYSA-N
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Description

3-Methyl-3-(2-phenylethyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(2-phenylethyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropropylamine with aromatic aldehydes to form the pyrrolidine ring . The reaction conditions often involve the use of catalysts such as iridium complexes or rhodium catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(2-phenylethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(2-phenylethyl)pyrrolidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(2-phenylethyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-3-(2-phenylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-13(9-10-14-11-13)8-7-12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJRBAYSVMYZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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